molecular formula C23H20N2O4S B12633124 2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline

2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline

Cat. No.: B12633124
M. Wt: 420.5 g/mol
InChI Key: UYEKGWYICOKOKO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of methoxy and methylsulfonyl groups further enhances its chemical reactivity and potential utility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the methoxy and methylsulfonyl substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the quinoxaline core can produce dihydroquinoxalines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The quinoxaline core can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)quinoxaline: Lacks the methylsulfonyl group, which may affect its reactivity and binding properties.

    8-(4-Methylsulfonylphenyl)quinoxaline: Lacks the methoxy groups, potentially altering its chemical behavior and applications.

Uniqueness

The presence of both methoxy and methylsulfonyl groups in 2-(3,4-Dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline makes it unique compared to its analogs. These functional groups enhance its versatility in chemical reactions and broaden its range of applications in various scientific fields.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-(4-methylsulfonylphenyl)quinoxaline

InChI

InChI=1S/C23H20N2O4S/c1-28-21-12-9-16(13-22(21)29-2)20-14-24-19-6-4-5-18(23(19)25-20)15-7-10-17(11-8-15)30(3,26)27/h4-14H,1-3H3

InChI Key

UYEKGWYICOKOKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C4=CC=C(C=C4)S(=O)(=O)C)OC

Origin of Product

United States

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